molecular formula C12H14N2O B8597879 N-tert-butyl 4-cyanobenzamide

N-tert-butyl 4-cyanobenzamide

Cat. No.: B8597879
M. Wt: 202.25 g/mol
InChI Key: BFLANRKCGYVMDB-UHFFFAOYSA-N
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Description

N-tert-butyl 4-cyanobenzamide is an organic compound with the molecular formula C12H14N2O It is a derivative of benzamide, where the amide nitrogen is substituted with a tert-butyl group and the benzene ring is substituted with a cyano group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

N-tert-butyl 4-cyanobenzamide can be synthesized through several methods. One common approach involves the reaction of 4-cyanobenzoyl chloride with tert-butylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield .

Another method involves the Ritter reaction, where 4-cyanobenzonitrile reacts with tert-butyl alcohol in the presence of a strong acid like sulfuric acid. This method is advantageous due to its simplicity and high yield .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and high throughput. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl 4-cyanobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-tert-butyl 4-cyanobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-tert-butyl 4-cyanobenzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The cyano group can form hydrogen bonds with amino acid residues, while the tert-butyl group provides steric hindrance, enhancing the compound’s selectivity and potency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-tert-butyl 4-cyanobenzamide is unique due to the presence of both the cyano and tert-butyl groups, which confer distinct chemical reactivity and biological activity. The cyano group enhances its ability to participate in hydrogen bonding and electronic interactions, while the tert-butyl group provides steric bulk, influencing its overall molecular behavior .

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

N-tert-butyl-4-cyanobenzamide

InChI

InChI=1S/C12H14N2O/c1-12(2,3)14-11(15)10-6-4-9(8-13)5-7-10/h4-7H,1-3H3,(H,14,15)

InChI Key

BFLANRKCGYVMDB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=C(C=C1)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Combine 4-cyanobenzoic acid (30 mg, 2.07 mmol), tert-butylamine (0.5 mL, 4.13 mmol), triethylamine (0.4 mL, 2.89 mmol), and HATU (1.1 g, 2.89 mmol) in anhydrous DME (7 mL). Stir at ambient temperature for 17 h. Partition the reaction mixture between brine (15 mL) and diethyl ether (15 mL), separate the organic layer, dry over anhydrous Na2SO4 and concentrate in vacuo. Purify by chromatography on silica gel eluting with DCM to obtain the desired intermediate as a white solid (0.4 g, 89%). MS (ES+) m/z: 203 (M+H)+.
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
0.4 mL
Type
reactant
Reaction Step Three
Name
Quantity
1.1 g
Type
reactant
Reaction Step Four
Name
Quantity
7 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

The preparation of Example 1 was repeated with the changes that the starting reactants were tert-butyl amine (4.38 g, 0.060 mole) and 4-cyanobenzoyl chloride (5.08 g, 0.030 mole) and the reaction was carried out in benzene to produce 5.58 g of crystals of the desired product (92% yield), mp 146°-148° C. Proton nuclear magnetic resonance (89.55 MHz) showed absorptions at 7.829 ppm (d, 8.4 Hz, 2H; 3,5-aryl H); 7.690 ppm (d, 8.4 Hz, 2H; 2,6-aryl H); 5.996 ppm (bs, 1H; N-H); 1.477 ppm (s, 9H; tert-butyl H) .
Quantity
4.38 g
Type
reactant
Reaction Step One
Quantity
5.08 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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